molecular formula C6H8N2O2 B3038928 Methyl 1-methylimidazole-2-carboxylic acid CAS No. 933687-10-6

Methyl 1-methylimidazole-2-carboxylic acid

Cat. No. B3038928
CAS RN: 933687-10-6
M. Wt: 140.14 g/mol
InChI Key: RSKKBASKDJIQHN-UHFFFAOYSA-N
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Description

“Methyl 1-methylimidazole-2-carboxylic acid” is an imidazolyl carboxylic acid that is 1H-imidazole with methyl and carboxylic acid group substituents at positions 1 and 2 respectively . It has a role as a metabolite .


Synthesis Analysis

The synthesis of 1-Methylimidazole, a similar compound, is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

The molecular formula of “this compound” is C5H6N2O2 . The molecular weight is 126.11 g/mol . The IUPAC name is 1-methylimidazole-2-carboxylic acid .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 126.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass is 126.042927438 g/mol .

Scientific Research Applications

C-C Bond Cleavage in 2-Acylimidazoles

2-Acylimidazoles, a category related to methyl 1-methylimidazole-2-carboxylic acid, are employed as carboxylic acid equivalents in chemoselective and enantioselective reactions. Researchers found that the C-C bond in these compounds can be cleaved under neutral conditions without additional reagents or catalysts, demonstrating a significant advancement in organic synthesis (Xin et al., 2020).

Synthesis of Imidazole Derivatives

Research has focused on the synthesis of various imidazole derivatives using this compound. For instance, a study demonstrated a novel synthesis route for 1-alkylimidazole-4-carboxylic acid and its derivatives (Takahashi et al., 1974).

Applications in Membrane Science

1-Methylimidazole, a close relative of this compound, has been utilized as an additive in the preparation of reverse osmosis membranes. The addition improves membrane structure, leading to higher flux and rejection rates, beneficial in desalination processes (Yingying et al., 2020).

Hydrogen Bonding Studies

Investigations into the hydrogen bonding capabilities of 1-methylimidazole with various carboxylic acids have provided insights into the formation of low-barrier hydrogen bonds, which are crucial in many biological and chemical processes (Garcia-Viloca et al., 1997).

Ionic Liquid Precursors

Research has shown that derivatives of this compound, like 1,3-dimethylimidazolium-2-carboxylate, can act as precursors to ionic liquids. These are important in green chemistry for applications like solvents and catalysts (Holbrey et al., 2003).

Catalysis and Synthesis

This compound and its derivatives are also used in various catalytic processes and synthetic pathways in organic chemistry. Examples include esterification reactions and the formation of different imidazole-based structures, which are key components in many pharmaceuticals and industrial chemicals (Zhu et al., 2003), (Alcalde et al., 1992).

properties

IUPAC Name

1,4-dimethylimidazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-3-8(2)5(7-4)6(9)10/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKKBASKDJIQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=N1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

in a nitrogen atmosphere, 41.0 g of 1-methylimidazole was added to 500 ml of acetonitrile, followed by 70 ml of triethylamine, and the mixture was cooled in an ice bath. 38.63 g of methyl chloroformate was added dropwise over 30 minutes, the mixture was stirred at room temperature overnight, and filtered. The filtrate was stripped of volatiles; the residue was dissolved in 500 ml of methylene chloride and the solution was washed with brine, then water, then dried (Na2SO4) and stripped of solvent. The residue was flash chromatographed on silica gel, with a 975:25 v:v mixture of methylene chloride and methanol as eluent. Evaporation of the solvent gave methyl 1-methylimidazole-2-carboxylic acid (37A), as a light yellow oil.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
38.63 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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